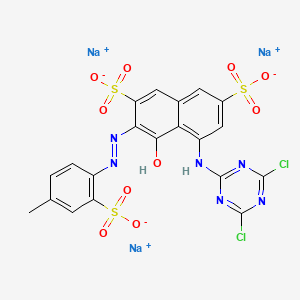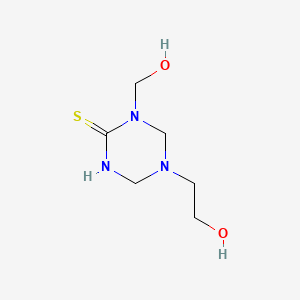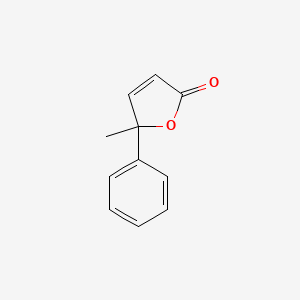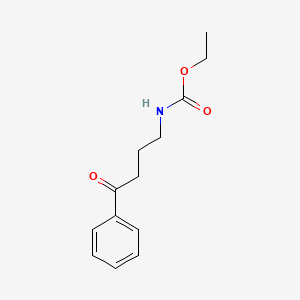
N-(3-Benzoylpropyl)carbamic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Benzoylpropyl)carbamic acid ethyl ester: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of esters, including N-(3-Benzoylpropyl)carbamic acid ethyl ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . This reaction is reversible and produces water as a byproduct. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反应分析
Types of Reactions: N-(3-Benzoylpropyl)carbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
科学研究应用
N-(3-Benzoylpropyl)carbamic acid ethyl ester has several applications in scientific research:
作用机制
The mechanism of action of N-(3-Benzoylpropyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets . The pathways involved include nucleophilic acyl substitution and hydrolysis .
相似化合物的比较
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid with similar properties.
Uniqueness: N-(3-Benzoylpropyl)carbamic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties . Its benzoylpropyl group differentiates it from other carbamate esters, providing unique reactivity and applications .
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
ethyl N-(4-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-10-6-9-12(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,16) |
InChI 键 |
JWVBEXBDXIEDGZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCCCC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
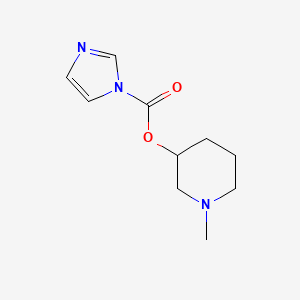
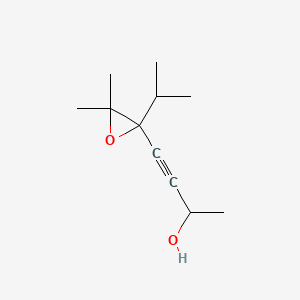
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)

![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
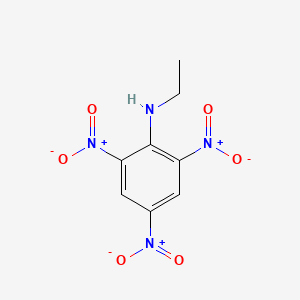
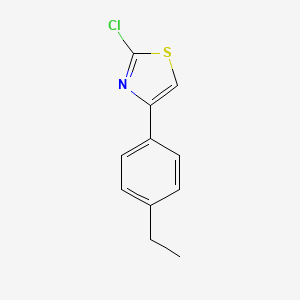
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
